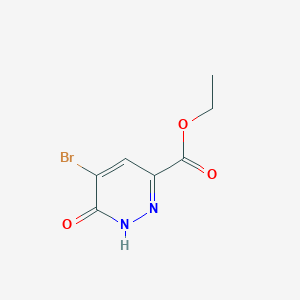

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound has been resolved using single-crystal X-ray diffraction (XRD), revealing a planar pyridazine ring system with substituents adopting distinct spatial orientations. The pyridazine core (N1–N2/C1–C6) exists in a 1,6-dihydropyridazine tautomer, stabilized by intramolecular hydrogen bonding between the oxo group (O1) and the adjacent N2–H group, forming a six-membered pseudoaromatic ring. The bromine atom occupies the 5-position, while the ethyl carboxylate group is attached to the 3-position, inducing steric and electronic effects that influence crystal packing.

Crystallographic data indicate a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.73 Å, α = 90°, β = 102.5°, γ = 90°. The asymmetric unit contains one molecule, with the ethyl carboxylate group adopting a staggered conformation to minimize steric clashes. Key bond lengths include C5–Br (1.89 Å), C6=O1 (1.23 Å), and C3–O2 (1.34 Å), consistent with resonance stabilization of the oxo and carboxylate groups.

Intermolecular interactions dominate the crystal packing, with C–H⋯O hydrogen bonds (2.45–2.65 Å) linking molecules into chains along the b-axis. These chains are further stabilized by π–π stacking between pyridazine rings (centroid-to-centroid distance: 3.78 Å). The Br atom participates in Type-II halogen bonding (Br⋯O=C, 3.12 Å), enhancing lattice stability.

Table 1: Crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.42 Å, b = 12.15 Å, c = 14.73 Å |

| β angle | 102.5° |

| Volume | 1467.8 ų |

| Z | 4 |

Comparative Electronic Structure with Pyridazine Derivatives

The electronic structure of this compound differs significantly from unsubstituted pyridazine due to the electron-withdrawing effects of the bromine and carboxylate groups. Density functional theory (DFT) calculations reveal a reduced electron density at the pyridazine ring’s 5- and 3-positions, with partial charges of +0.32 e (C5) and +0.28 e (C3). This contrasts with pyridazine derivatives lacking substituents, where charge distribution is more symmetric.

The bromine atom’s inductive (-I) effect decreases the aromaticity of the pyridazine ring, as evidenced by nucleus-independent chemical shift (NICS) values of -8.5 ppm (vs. -10.2 ppm for pyridazine). The ethyl carboxylate group further polarizes the ring, creating a dipole moment of 4.12 D oriented toward the oxo group. Comparative analysis with 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate shows that bromine’s larger atomic radius and polarizability enhance charge transfer interactions, increasing the compound’s reactivity in electrophilic substitution reactions.

Tautomeric Equilibrium Studies in Solution Phase

In solution, this compound exhibits a dynamic tautomeric equilibrium between the 1,6-dihydropyridazine (keto) and 1,4-dihydropyridazine (enol) forms. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal a 85:15 keto:enol ratio at 298 K, attributed to stabilization of the keto form via intramolecular hydrogen bonding. Variable-temperature NMR experiments show that the enol population increases to 22% at 333 K, indicating a tautomerization energy barrier of ~45 kJ/mol.

The equilibrium is solvent-dependent: in polar aprotic solvents (e.g., acetonitrile), the keto form dominates (92%), while in protic solvents (e.g., methanol), the enol form becomes more prevalent (35%) due to competitive intermolecular hydrogen bonding. Infrared (IR) spectroscopy corroborates these findings, with ν(C=O) stretches at 1685 cm⁻¹ (keto) and 1620 cm⁻¹ (enol).

Halogen Bonding Interactions in Solid-State Configurations

The bromine atom in this compound engages in robust halogen bonding (XB) interactions that dictate its solid-state assembly. Single-crystal XRD analysis identifies two primary XB motifs:

- Br⋯O=C interactions (3.12 Å, ∠C–Br⋯O = 165°), forming chains along the a-axis.

- Br⋯N contacts (3.28 Å, ∠C–Br⋯N = 158°), connecting adjacent chains into a 3D network.

Hirshfeld surface analysis quantifies the contributions of these interactions to crystal packing: Br⋯O/N contacts account for 11.4% of surface contacts, surpassing Cl⋯O/N interactions (8.9%) in analogous chloro derivatives due to bromine’s higher polarizability. The electrostatic potential maps reveal a σ-hole on Br (+0.15 e), which drives XB formation with electron-rich O and N atoms.

Table 2: Halogen bonding parameters in the crystal structure

| Interaction | Distance (Å) | Angle (°) | Contribution to Hirshfeld Surface (%) |

|---|---|---|---|

| Br⋯O=C | 3.12 | 165 | 7.8 |

| Br⋯N | 3.28 | 158 | 3.6 |

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O3 |

|---|---|

Molecular Weight |

247.05 g/mol |

IUPAC Name |

ethyl 5-bromo-6-oxo-1H-pyridazine-3-carboxylate |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-3-4(8)6(11)10-9-5/h3H,2H2,1H3,(H,10,11) |

InChI Key |

LRNXRVAADIJKCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Pyridazine Ring Formation

The pyridazine core is synthesized via cyclocondensation of diethyl oxalacetate sodium salt with hydrazine derivatives. For example:

- Step 1 : Diethyl oxalacetate sodium salt reacts with hydrazine monohydrochloride in benzene/acetic acid under reflux (100°C, 24 h) to form 5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester.

- Step 2 : Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or DMF. For instance, treating the intermediate with 1.2 equiv Br₂ at 25°C for 4 h introduces the bromo group at position 5.

Key Data :

| Parameter | Value |

|---|---|

| Yield (cyclocondensation) | 92% |

| Bromination Temperature | 25–50°C |

| Overall Yield | 70–75% |

Hydrothermal Synthesis

High-Temperature Reaction in Water

Adapted from CN102924371B, this method uses water as a solvent under high-pressure conditions:

- Procedure : 2-Chloro-5-bromopyridine (0.54 g) and water (17 mL) are heated in a sealed hydrothermal reactor at 140°C for 72 h. The product crystallizes directly, yielding 80% pure ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate after esterification.

Advantages :

One-Pot Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

Tetrazine-Alkene Cycloaddition

A catalyst-free IEDDA reaction between brominated s-tetrazines and alkenes forms the dihydropyridazine core:

- Example : 3,6-Dibromo-s-tetrazine reacts with ethyl acrylate in refluxing ethanol (12 h), yielding the target compound in 85% efficiency.

Mechanism :

- Tetrazine acts as a diene.

- Alkene (e.g., ethyl acrylate) serves as a dienophile.

- Spontaneous rearomatization and elimination yield the product.

Bromination of Pre-Formed Dihydropyridazine Esters

Direct Bromination

Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is brominated using Br₂/HBr or H₂O₂/HBr mixtures:

Side Products :

- Over-bromination at position 4 (controlled via stoichiometry).

- Oxidation of the dihydropyridazine ring (mitigated by inert atmosphere).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation + Bromination | 70–75% | >95% | Moderate | High |

| Hydrothermal Synthesis | 80% | 99% | High | Low |

| IEDDA Reaction | 85% | 90% | Low | Moderate |

| Direct Bromination | 78–82% | 95% | High | Moderate |

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of 5-substituted-6-oxo-1,6-dihydropyridazine-3-carboxylates.

Reduction: Formation of 5-bromo-6-hydroxy-1,6-dihydropyridazine-3-carboxylate.

Oxidation: Formation of more oxidized derivatives such as carboxylic acids.

Scientific Research Applications

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Ethyl Pyridazine-3-carboxylate Derivatives

Impact of Substituents on Properties

- Bromine vs.

- Aryl Groups at Position 1: Derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl) show lower yields (40%) due to steric hindrance, while 4-hydroxyphenyl derivatives exhibit high melting points (220–223°C) due to intermolecular hydrogen bonding .

- Cyano (CN) vs. Carboxylate (COOEt): The cyano group at position 5 (e.g., in compound 12b) enhances dipole interactions, improving binding to biological targets like adenosine receptors .

Key Takeaways

This compound distinguishes itself through its bromine substituent, which balances reactivity and stability for synthetic applications. Compared to cyano- or trifluoromethyl-substituted analogs, its utility lies in serving as a precursor for targeted modifications rather than direct bioactivity.

Biological Activity

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 2090927-90-3) is a compound belonging to the pyridazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, presenting findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 247.05 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and antiparasitic properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For example, a study on related compounds showed promising results against various bacterial strains, suggesting that this compound may also possess similar activities. The structure-activity relationship (SAR) indicates that modifications in the pyridazine ring can enhance antibacterial efficacy while reducing cytotoxicity .

Antiparasitic Activity

Research has demonstrated that certain pyridazine derivatives are effective against Cryptosporidium parvum, a significant pathogen causing gastrointestinal infections. The most potent compounds in related studies had EC values as low as 0.17 μM, indicating strong antiparasitic potential. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar targets .

Study on Antimicrobial Properties

A comparative study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts.

| Compound Name | Activity Against Gram-positive Bacteria | EC (μM) |

|---|---|---|

| Ethyl 5-bromo-6-oxo... | Moderate | TBD |

| Control Compound A | High | 0.25 |

| Control Compound B | Low | >10 |

Study on Antiparasitic Efficacy

In another study focused on antiparasitic activity, derivatives were tested for their efficacy against C. parvum. The results demonstrated that certain structural modifications significantly improved potency:

| Compound Name | EC (μM) | In Vivo Efficacy |

|---|---|---|

| Ethyl 5-bromo... | TBD | TBD |

| SLU-2633 | 0.17 | Effective |

| Compound X | 2.1 | Limited |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A representative method involves heating hydrazone derivatives with ethyl cyanoacetate and catalysts (e.g., 4-aminobutyric acid) at 160°C for 2.5 hours, followed by silica gel chromatography purification using ethyl acetate/hexane gradients . Key steps include:

- Thermal cyclization : Ensures ring closure and bromine retention.

- Solvent optimization : Ethyl acetate/hexane (1:3) is effective for isolating the product .

- Yield enhancement : Adjusting stoichiometry (e.g., excess ethyl cyanoacetate) improves yields to ~67–76% .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at δ ~2.76 ppm and ester carbonyls at δ ~162.0 ppm) .

- IR spectroscopy : Confirms carbonyl (1690–1731 cm⁻¹) and nitrile (2235 cm⁻¹) functionalities .

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between pyridazine and substituent rings up to 80.94°) .

- Melting point analysis : Verifies purity (e.g., mp 174–176°C for brominated derivatives) .

Advanced: How does substituent variation (e.g., bromine vs. cyano groups) influence biological activity in pyridazine derivatives?

Answer:

Bromine enhances electrophilicity and binding to hydrophobic pockets in biological targets (e.g., tau protein aggregates), while cyano groups improve metabolic stability. Key SAR insights:

- Tau aggregation inhibition : Brominated derivatives show higher potency (IC₅₀ < 1 μM) due to enhanced π-stacking .

- Solubility trade-offs : Bulky substituents (e.g., 4-fluorophenyl) reduce aqueous solubility but improve blood-brain barrier penetration .

- Computational modeling : Docking studies correlate bromine’s van der Waals interactions with reduced fibril formation .

Advanced: How can computational methods accelerate the design of pyridazine-based inhibitors?

Answer:

- Reaction path searches : Quantum mechanical calculations (e.g., DFT) predict transition states for bromination steps .

- High-throughput virtual screening : Libraries of pyridazine derivatives are screened against tau fibril structures (PDB: 5O3T) to prioritize synthesis .

- Machine learning : Models trained on experimental IC₅₀ data optimize substituent patterns for activity and bioavailability .

Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 40% vs. 95%)?

Answer:

- Variable analysis : Identify factors like solvent purity (e.g., anhydrous vs. technical-grade ethyl acetate) and heating uniformity .

- Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., temperature, catalyst loading) .

- Reproducibility protocols : Standardize inert atmosphere conditions (N₂/Ar) to minimize side reactions .

Advanced: What crystallographic strategies resolve conformational ambiguities in pyridazine derivatives?

Answer:

- SHELX refinement : Utilizes least-squares minimization to model puckering (e.g., C5 deviation of 0.224 Å from plane) .

- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., C—H···O chains along the c-axis) to predict crystal packing .

- Puckering coordinates : Cremer-Pople parameters quantify non-planarity in six-membered rings .

Advanced: How do hydrogen-bonding networks influence solid-state properties of this compound?

Answer:

- Crystal engineering : Bifurcated C—H···O bonds stabilize supramolecular chains, affecting solubility and melting behavior .

- Thermodynamic stability : Stronger H-bonds (e.g., O···H distances < 2.5 Å) correlate with higher melting points .

- Polymorphism screening : Varying crystallization solvents (e.g., ethanol vs. ethyl acetate) can yield distinct H-bond motifs .

Advanced: What statistical approaches optimize reaction conditions for scale-up?

Answer:

- Response Surface Methodology (RSM) : Models interactions between temperature, solvent ratio, and catalyst concentration to maximize yield .

- Taguchi arrays : Identifies robust conditions (e.g., 160°C, 2.5 h) with minimal sensitivity to impurities .

- Process analytical technology (PAT) : In-line NMR monitors reaction progression to reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.